molecular formula C21H25FN4O3 B2376010 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 1049475-56-0

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2376010
CAS No.: 1049475-56-0
M. Wt: 400.454
InChI Key: UOZBUPCNDKUDJR-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is unique due to the presence of the 2-fluorophenyl group, which can significantly influence its pharmacological properties and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-29-17-8-6-16(7-9-17)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBUPCNDKUDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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